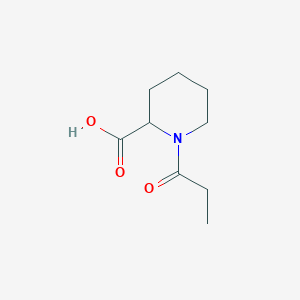

1-Propanoylpiperidine-2-carboxylic acid

Descripción

1-Propanoylpiperidine-2-carboxylic acid is a piperidine derivative featuring a propanoyl group (C₃H₅O) attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 2-position. The compound has been utilized as a negative control in infrared ion spectroscopy (IRIS) studies to differentiate spectral features from structurally similar metabolites . Despite its utility in research, commercial availability has been discontinued, as noted by CymitQuimica .

Structure

3D Structure

Propiedades

IUPAC Name |

1-propanoylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKARCZKZPJUTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups, substitution positions, and functional modifications, leading to distinct chemical behaviors. Below is a comparative analysis:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| 1-Propanoylpiperidine-2-carboxylic acid | Propanoyl (N), carboxylic acid (C2) | ~199.2 (estimated) | IR spectral control; discontinued |

| 1-(2-Oxopropyl)piperidine-2-carboxylic acid | 2-Oxopropyl (N), carboxylic acid (C2) | ~185.2 (estimated) | IR spectral mismatch with target |

| 1-Methylpiperidine-2-carboxylic acid HCl | Methyl (N), HCl salt (C2) | ~193.7 | Enhanced solubility via salt formation |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | Ethoxycarbonyl (N), carboxylic acid (C4) | ~215.2 | High synthetic accessibility |

| 1-Isopropylpiperidine-4-carboxylic acid | Isopropyl (N), carboxylic acid (C4) | ~185.3 | Increased steric bulk |

| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | Pyrimidinyl (N), HCl salt (C3) | ~257.7 | Potential bioactivity via aromaticity |

Physicochemical Properties

- Solubility: The hydrochloride salt forms (e.g., 1-Methylpiperidine-2-carboxylic acid HCl) exhibit higher aqueous solubility compared to the free carboxylic acid forms (e.g., 1-Propanoylpiperidine-2-carboxylic acid) due to ionic interactions .

- Lipophilicity: The propanoyl and ethoxycarbonyl groups enhance lipophilicity, influencing membrane permeability and metabolic stability. For instance, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a calculated Log S of -2.2, indicating moderate solubility in organic phases .

- Acidity: Carboxylic acid groups at positions 2 or 4 (e.g., 1-Propanoylpiperidine-2-carboxylic acid vs. 1-Isopropylpiperidine-4-carboxylic acid) alter pKa values, affecting ionization under physiological conditions .

Key Research Findings and Implications

- Substituent-Driven Design: Modifying substituents (e.g., switching from propanoyl to pyrimidinyl groups) can optimize solubility, bioactivity, or stability for drug discovery applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.